molecular formula C25H21N5O2 B11021049 N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11021049
M. Wt: 423.5 g/mol
InChI Key: NFOAZLRSXJGSCH-UHFFFAOYSA-N
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Description

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound that features both benzimidazole and quinazoline moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C25H21N5O2/c31-23(15-30-16-26-19-11-5-4-10-18(19)25(30)32)27-22(14-17-8-2-1-3-9-17)24-28-20-12-6-7-13-21(20)29-24/h1-13,16,22H,14-15H2,(H,27,31)(H,28,29)

InChI Key

NFOAZLRSXJGSCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CN4C=NC5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and quinazoline intermediates. Benzimidazole can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . Quinazoline derivatives are often prepared through the cyclization of anthranilic acid with formamide .

The final step involves coupling the benzimidazole and quinazoline intermediates under specific conditions. This can be achieved through nucleophilic substitution reactions, where the benzimidazole derivative reacts with a quinazoline derivative in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce benzimidazole derivatives with altered functional groups .

Scientific Research Applications

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The quinazoline ring can inhibit enzymes involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETAMIDE is unique due to the combination of benzimidazole and quinazoline moieties in a single molecule. This dual functionality allows it to interact with multiple biological targets, potentially enhancing its therapeutic efficacy .

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